REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[NH:11][CH:12]1[CH2:13][C:14](=[O:16])[CH2:15]1.[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:31][C:32](=[O:33])[OH:34].[CH:17]([BH-:18]([CH:19]([CH2:20][CH3:21])[CH3:22])[CH:23]([CH2:24][CH3:25])[CH3:26])([CH2:27][CH3:28])[CH3:29].[K+:30]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[NH:11][CH:12]1[CH2:13][CH:14]([OH:16])[CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(NC(=O)OCc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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CCC(C)[BH-](C(C)CC)C(C)CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)[BH-](C(C)CC)C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=C(NC1CC(O)C1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |